molecular formula C30H39O3P B052685 Tris(p-tert-butoxyphenyl)phosphine CAS No. 118854-31-2

Tris(p-tert-butoxyphenyl)phosphine

Cat. No. B052685
M. Wt: 478.6 g/mol
InChI Key: UGNAOCDIZFIEQK-UHFFFAOYSA-N
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Description

Tris(p-tert-butoxyphenyl)phosphine is a triarylphosphine derivative, a class of organophosphorus compounds known for their interesting structural and electronic properties. These compounds are significant in various chemical reactions and have diverse applications in catalysis and material science.

Synthesis Analysis

The synthesis of triarylphosphines like Tris(p-tert-butoxyphenyl)phosphine generally involves the reaction of aryl groups with phosphorus compounds. For instance, Sasaki et al. (2002) synthesized extremely crowded triarylpnictogens, including triarylphosphines, by reacting 2,4,6-triisopropylphenylcopper(I) with pnictogen trichlorides, demonstrating the influence of bulky aryl groups on the structure and properties of the resulting compounds (Sasaki, Sutoh, Murakami, & Yoshifuji, 2002).

Molecular Structure Analysis

The molecular structure of triarylphosphines like Tris(p-tert-butoxyphenyl)phosphine is influenced significantly by the substituents on the aryl rings. Steinberger, Ziemer, and Meisel (2001) studied tris(tert-butyl)phosphine selenide, revealing how bulky tert-butyl ligands influence bond angles and lengths, indicative of distorted tetrahedral geometry around the phosphorus atom (Steinberger, Ziemer, & Meisel, 2001).

Chemical Reactions and Properties

Triarylphosphines participate in various chemical reactions, often as ligands in coordination complexes. For instance, Burford et al. (2003) synthesized a series of phosphine-diphenylphosphenium donor-acceptor cationic complexes, highlighting the versatility of triarylphosphines in forming homoatomic P-P coordinate bonds (Burford, Ragogna, McDonald, & Ferguson, 2003).

Physical Properties Analysis

The physical properties of triarylphosphines like Tris(p-tert-butoxyphenyl)phosphine are dictated by their molecular structure. The bulky substituents often lead to significant steric hindrance, influencing their solubility, melting points, and crystalline structure.

Chemical Properties Analysis

The chemical properties of triarylphosphines are characterized by their electron-donating abilities and reactivity towards various chemical entities. For example, Hayashi et al. (2007) explored the basicity of Tris(2,4,6-trimethoxyphenyl)phosphine in organic synthesis, demonstrating its utility in the transformation of α,β-unsaturated aldehydes to saturated carboxylic-acid derivatives (Hayashi, Kawabata, Yoshimoto, & Tanaka, 2007).

Scientific Research Applications

Phosphine Compounds in Synthesis and Catalysis

Phosphine compounds are pivotal in synthesis and catalysis due to their ability to act as ligands, forming complexes with various metals. These complexes are widely used in catalytic reactions, including hydrogenation, carbon-carbon bond formation, and more. The versatility of phosphine ligands stems from their electronic and steric properties, which can be finely tuned to optimize the activity and selectivity of metal catalysts (Chi & Chou, 2010; Li et al., 2007).

Phosphine Ligands in Organic Synthesis

The structural and electronic flexibility of phosphine ligands makes them invaluable in organic synthesis. They facilitate a range of transformations, including coupling reactions and the synthesis of complex molecules. Their ability to stabilize different metal centers opens the door to numerous catalytic processes essential for constructing organic frameworks (Dutartre et al., 2016).

Environmental Applications

Phosphine compounds also find applications in environmental science, particularly in the study of phosphorus cycles and the detection of phosphine in various matrices. Their role in environmental chemistry highlights the broader impacts of phosphine beyond synthesis and catalysis, including implications for atmospheric chemistry and biogeochemical cycles (Glindemann et al., 2005).

Bioorthogonal Chemistry

Phosphine compounds play a critical role in bioorthogonal chemistry, where they are used for labeling and tracking molecules within biological systems without interfering with natural processes. This application is particularly important in the development of diagnostic and therapeutic tools, showcasing the versatility of phosphine compounds in bridging chemistry and biology (Heiss et al., 2021).

Material Science and Luminescence

In material science, phosphine ligands contribute to the development of luminescent materials. Their ability to form complexes with metals that exhibit photophysical properties is utilized in creating sensors, light-emitting diodes (LEDs), and other photonic devices. This underscores the importance of phosphine compounds in the advancement of materials with novel optical properties (Szukalski et al., 2021).

properties

IUPAC Name

tris[4-[(2-methylpropan-2-yl)oxy]phenyl]phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H39O3P/c1-28(2,3)31-22-10-16-25(17-11-22)34(26-18-12-23(13-19-26)32-29(4,5)6)27-20-14-24(15-21-27)33-30(7,8)9/h10-21H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGNAOCDIZFIEQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)P(C2=CC=C(C=C2)OC(C)(C)C)C3=CC=C(C=C3)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H39O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tris-(p-TerT-buToxyphenyl) phosphine

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